N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including a sulfonyl group, an oxazinan ring, and two methoxy groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo substitution reactions, and the oxazinan ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and oxalamide groups could impact its solubility and reactivity .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has demonstrated their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
New pyridazinyl sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities. Some derivatives showed significant activities against E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).
Synthesis of Secondary Amines
The preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides has been reported, showcasing a method for the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine, among others. This research highlights the versatility of sulfonamide derivatives in synthetic organic chemistry (Kurosawa, Kan, & Fukuyama, 2003).
Antitumor Activities
Array-based studies of antitumor sulfonamides, including compounds with 4-methoxybenzenesulfonamide structures, have been conducted to understand their mechanisms of action. These studies have contributed to identifying potent cell cycle inhibitors, some of which have advanced to clinical trials. The research underscores the importance of sulfonamide derivatives in the development of new cancer therapies (Owa et al., 2002).
Future Directions
properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-12-19(8-9-20(16)32-3)34(29,30)26-10-5-11-33-21(26)15-25-23(28)22(27)24-14-17-6-4-7-18(13-17)31-2/h4,6-9,12-13,21H,5,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEXYMAZQOWYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide |
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